REACTION_CXSMILES
|
[N:1]1[NH:2][N:3]=[CH:4][CH:5]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.I[C:23]1[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][C:24]=1[C:25]([OH:27])=[O:26]>CN(C=O)C.[Cu]I>[N:1]1[N:2]([C:23]2[CH:31]=[CH:30][C:29]([C:32]([F:33])([F:35])[F:34])=[CH:28][C:24]=2[C:25]([OH:27])=[O:26])[N:3]=[CH:4][CH:5]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N=1NN=CC1
|
Name
|
cesium carbonate
|
Quantity
|
4.71 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
copper (I) iodide
|
Quantity
|
68 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
irradiation at 120° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was then partitioned between ethyl acetate (2×100 ml) and water (50 ml)
|
Type
|
CUSTOM
|
Details
|
to give pH 2
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (silica, 0-3% methanol/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N(N=CC1)C1=C(C(=O)O)C=C(C=C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |